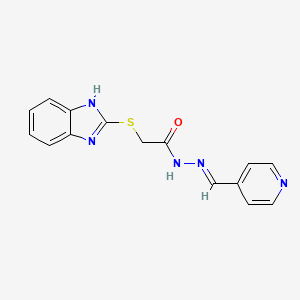

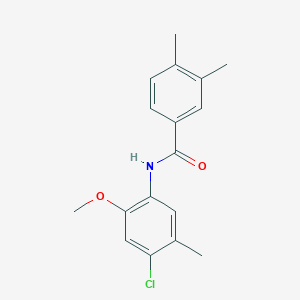

![molecular formula C12H16N4O4S B5596651 ethyl [(1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]acetate CAS No. 5931-82-8](/img/structure/B5596651.png)

ethyl [(1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related purine derivatives has been efficiently achieved through reactions involving halopurine derivatives with ethyl acetoacetate, yielding various purinylacetates and methylpurines without the necessity for metal catalysts or ligands (Qu et al., 2009).

Molecular Structure Analysis

The molecular structure of a closely related compound, ethyl (3,7‐dimethyl‐2,6‐dioxo‐2,3,6,7‐tetrahydropurin‐1‐yl)acetate, reveals that the ethyl acetate part of the molecule is nearly planar, forming a dihedral angle with the theobromine heterocycle. The crystal structure is characterized by inter- and intramolecular hydrogen bonds, contributing to its stability (Ding et al., 2004).

Chemical Reactions and Properties

Ethyl [(1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]acetate's chemical reactivity and properties can be inferred from studies on similar compounds. For instance, reactions of purinyl thioacetate salts containing thietanyl and dioxothietanyl rings with amines have shown to yield compounds with significant anti-aggregation activity (Gurevich et al., 2020).

Applications De Recherche Scientifique

Organic Synthesis Applications

Ethyl [(1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]acetate is utilized in the synthesis of complex organic compounds. For example, its structural characteristics can facilitate the synthesis of 3,4,5-trimethoxy-4’-hydroxystilbene derivatives, showcasing its utility in creating compounds with potential biological activities (L. Baolin et al., 2007). Additionally, it can be used in the synthesis of β-D-mannopyranosides and β-D-rhamnopyranosides, highlighting its role in carbohydrate chemistry and the creation of complex glycosides (D. Crich & A. Bowers, 2006).

Material Science Applications

In material science, ethyl [(1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]acetate's derivatives have been explored for their potential in creating new materials. For instance, polymers derived from similar compounds exhibit unique properties suitable for various applications, from biomedical devices to environmentally friendly packaging (H. Kricheldorf et al., 1991).

Medicinal Chemistry Applications

In the realm of medicinal chemistry, derivatives of ethyl [(1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]acetate are being investigated for their therapeutic potentials. For instance, its structural analogs have shown promise in the development of new pharmaceuticals with anti-inflammatory and antiviral activities. The exploration of its derivatives in the synthesis of compounds with potential anti-influenza virus properties exemplifies its significance in drug discovery (Hui Wang et al., 2011).

Propriétés

IUPAC Name |

ethyl 2-(1,3,7-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4O4S/c1-5-20-7(17)6-21-11-13-9-8(14(11)2)10(18)16(4)12(19)15(9)3/h5-6H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GASFFLWTFGKVIO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSC1=NC2=C(N1C)C(=O)N(C(=O)N2C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20974739 |

Source

|

| Record name | Ethyl [(1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20974739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5931-82-8 |

Source

|

| Record name | Ethyl [(1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20974739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-nitrobenzamide](/img/structure/B5596593.png)

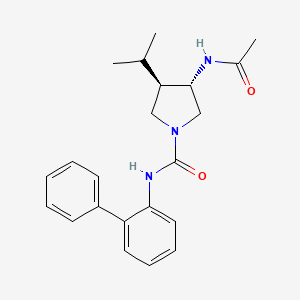

![N-[(3S*,4R*)-1-[(5-isopropyl-3-isoxazolyl)carbonyl]-4-(4-methoxyphenyl)-3-pyrrolidinyl]acetamide](/img/structure/B5596597.png)

![2-amino-5-oxo-6,7-dihydrocyclopenta[b]pyran-3,4,4(5H)-tricarbonitrile](/img/structure/B5596612.png)

![N'-[2-(allyloxy)benzylidene]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B5596613.png)

![[(1S,2S)-1-amino-2,3-dihydro-1H-inden-2-yl][1-(2-methyl-6-propyl-4-pyrimidinyl)-4-piperidinyl]amine dihydrochloride](/img/structure/B5596621.png)

![2-(4-ethyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[1-(1-ethyl-1H-1,2,4-triazol-5-yl)ethyl]acetamide](/img/structure/B5596636.png)

![1-pyridin-4-yl-4-{[(3R*,5R*)-5-(pyrrolidin-1-ylcarbonyl)piperidin-3-yl]carbonyl}piperazine](/img/structure/B5596643.png)

![3-[(2-nitrophenyl)thio]-2-phenylimidazo[1,2-a]pyridine](/img/structure/B5596672.png)